![molecular formula C41H51N3O4S B13734542 4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate CAS No. 154924-50-2](/img/structure/B13734542.png)
4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate is an organic hydrogensulfate salt. This compound is known for its vibrant green color and is commonly referred to as "brilliant green" . It is widely used in various applications, including as a dye and an antiseptic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate involves the reaction of diethylamino compounds with cyclohexa-2,5-dien-1-iminium salts . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity . The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The conditions for these reactions vary, but they often require specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate involves its interaction with cellular components. As an antibacterial agent, it disrupts the cell membrane of bacteria, leading to cell lysis and death . The compound’s fluorescent properties also make it useful in staining applications, where it binds to specific cellular structures and emits fluorescence under certain conditions .
Comparison with Similar Compounds
Similar Compounds
Malachite Green: Another dye with similar applications but different chemical structure and properties.
Crystal Violet: Used as a dye and antiseptic, with a different mechanism of action and molecular targets.
Methylene Blue: A dye with applications in biology and medicine, known for its distinct blue color.
Uniqueness
4-{Bis[4-(diethylamino)phenyl]methylidene}-N,N-diethylcyclohexa-2,5-dien-1-aminium 6-hydroxynaphthalene-2-sulfonate is unique due to its specific chemical structure, which imparts distinct properties such as its vibrant green color and strong antibacterial activity . Its versatility in various applications, from dyeing to antiseptic use, sets it apart from other similar compounds .
Properties
CAS No. |
154924-50-2 |
|---|---|
Molecular Formula |
C41H51N3O4S |
Molecular Weight |
681.9 g/mol |
IUPAC Name |
[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]-diethylazanium;6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H43N3.C10H8O4S/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h13-24,28H,7-12H2,1-6H3;1-6,11H,(H,12,13,14) |
InChI Key |
STTIXAHXGBPVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C=C1.C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





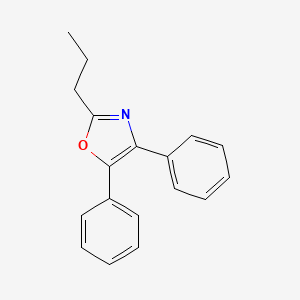
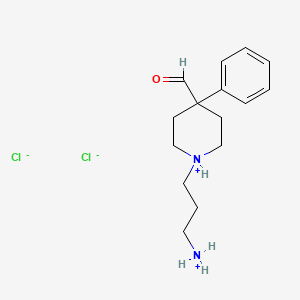
![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)
![cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13734501.png)
![cobalt(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13734524.png)
![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
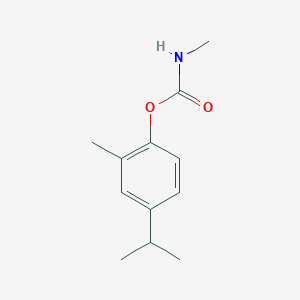
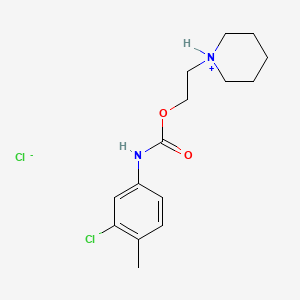

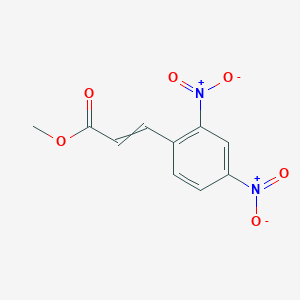
![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)
